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Compound of Interest

Compound Name: [Arg8]-Vasotocin acetate salt

CAS No.: 74927-14-3

Cat. No.: B1591483

Get Quote

Part 1: Executive Summary
[Arg8]-Vasotocin (AVT) is the ancestral neurohypophysial nonapeptide in non-mammalian

vertebrates, serving as the evolutionary precursor to both arginine vasopressin (AVP) and

oxytocin (OT) in mammals.[1][2] While its primary physiological role governs osmoregulation

and reproductive behavior in fish, amphibians, reptiles, and birds, AVT is utilized in mammalian

research as a potent, non-selective agonist for vasopressin (V1a, V1b, V2) and oxytocin

receptors.

This guide details the physicochemical properties of the acetate salt form—preferred for its

reduced cytotoxicity in biological assays compared to trifluoroacetate (TFA) salts—and

provides rigorous protocols for its reconstitution, storage, and application in receptor

pharmacology.

Part 2: Chemical Architecture & Properties[3][4]
Molecular Structure
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AVT is a cyclic nonapeptide featuring a six-residue ring formed by a disulfide bridge between

Cysteine residues at positions 1 and 6, followed by a three-residue C-terminal tail.[1][2] The

"Arg8" designation highlights the presence of Arginine at position 8, distinguishing it from

Oxytocin (which has Leucine) and linking it structurally to Vasopressin.

Sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂[1][2][3][4]

Disulfide Bridge: Cys¹ — Cys⁶[3][5]

Chemical Formula: C₄₃H₆₇N₁₅O₁₂S₂ (Free base)[1][2][3]

Molecular Weight: 1050.22 g/mol [1][3]

The Acetate Salt Advantage
For research applications, AVT is supplied as an acetate salt. In solid-phase peptide synthesis

(SPPS), peptides are typically cleaved using trifluoroacetic acid (TFA), resulting in a TFA salt.

[1][2][6][7] However, TFA is cytotoxic and can alter cellular proliferation rates or induce

apoptosis in sensitive bioassays.

Why Acetate?

Biocompatibility: Acetate is a physiological counter-ion, unlike TFA, which is a strong acid

anion.

In Vivo Suitability: The acetate form minimizes non-specific toxicity in animal models and cell

culture, ensuring that observed effects are due to receptor activation, not counter-ion toxicity.

Physicochemical Data Table[1][3][4][8]
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Property Specification Notes

Solubility ~20 mg/mL in H₂O
Clear, colorless solution.[1][2]

[3][8]

Appearance
White to off-white lyophilized

powder
Hygroscopic.[1][2][3]

Purity ≥ 95-98% (HPLC)

Critical for receptor binding

constants (Ki) determination.

[1][2][3]

Net Peptide Content ~70-80%

Remainder is acetate counter-

ions and residual water.[1][2]

[3]

Stability High in lyophilized form

Susceptible to oxidation

(disulfide scrambling) in

solution.[1][3]

Part 3: Mechanism of Action & Receptor
Pharmacology[3]
Evolutionary Pharmacology
In non-mammalian vertebrates, AVT binds to specific VT receptors (VT1, VT2, etc.) to regulate

water retention (antidiuresis) and social behaviors (calling, clasping). In mammals, AVT acts as

a "promiscuous" agonist, retaining high affinity for both vasopressin and oxytocin receptor

families due to the high sequence homology of the receptor binding pockets.

Receptor Affinity Profile (Mammalian)
AVT is often used to probe the structural requirements of the V1a and OT receptors.
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Receptor Subtype
Primary Signaling
Pathway

AVT Affinity
(Approx.[1][3][6][9]
Ki)

Physiological
Correlate

V1a (Vascular) Gq/11 → PLC → Ca²⁺ High (1.0 – 5.0 nM)

Vasoconstriction,

social behavior.[1][2]

[3]

V1b (Pituitary) Gq/11 → PLC → Ca²⁺ High (Similar to V1a)
ACTH release, stress

response.[1][3]

V2 (Renal) Gs → AC → cAMP Variable/Lower

Antidiuresis

(Aquaporin-2

translocation).[1][2][3]

OT (Oxytocin) Gq/11 → PLC → Ca²⁺ High (4.0 – 10.0 nM)
Uterine contraction,

milk ejection.[1][3]

Signaling Pathway Visualization
The following diagram illustrates the dual signaling capability of AVT depending on the receptor

subtype engaged (V1/OT-like vs. V2-like).

GPCR Activation

[Arg8]-Vasotocin

V1a / V1b / OT
Receptors

V2 Receptor

Gαq/11

Gαs

PLCβ
(Phospholipase C)

Adenylyl Cyclase

IP3 + DAG

cAMP
Increase

Intracellular Ca²⁺
Release

Vasoconstriction
Muscle Contraction

PKA
Activation

Aquaporin-2
Translocation

Click to download full resolution via product page

Caption: AVT activates divergent pathways: Gq-mediated calcium mobilization (V1a/OT

receptors) and Gs-mediated cAMP accumulation (V2 receptors).[1][2][3]
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Part 4: Experimental Protocols
Reconstitution & Handling
Peptides are fragile biological molecules. Improper handling can lead to aggregation, oxidation,

or adsorption to plastic surfaces.

Protocol:

Equilibration: Allow the lyophilized vial to reach room temperature before opening. This

prevents atmospheric moisture from condensing on the cold peptide, which causes

hydrolysis.

Solvent Selection:

Standard: Sterile, endotoxin-free water or 0.9% saline.[1][2]

Stock Concentration: Dissolve at 1–5 mg/mL. Do not attempt to weigh <1 mg; dissolve the

entire vial content to ensure accurate concentration (net peptide content varies).

Dissolution: Gently swirl or tap the vial. Do not vortex vigorously, as shear stress can disrupt

the peptide structure.

Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) in high-quality

polypropylene or low-binding tubes.

Storage:

Lyophilized: -20°C (stable for years).[1][2][3][10]

Reconstituted: -80°C (stable for 3-6 months).[1][2] Avoid freeze-thaw cycles.

In Vivo Administration (General Guide)
Vehicle: 0.9% Saline or PBS (pH 7.4).[1][3] Ensure the acetate salt is fully solubilized.

Route: Intraperitoneal (IP) or Intracerebroventricular (ICV) for behavioral studies.[1][2][3]

Dosage: Highly species-dependent.[1][2]
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Rodents (ICV): 1 ng – 1 µg range often affects social behavior.

Amphibians (IP): 0.1 – 1.0 µg/g body weight typically elicits calling behavior.

Control: Always use a vehicle control matched to the salt form if possible, though saline is

standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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